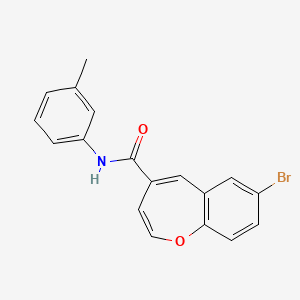![molecular formula C17H20N2O3S B14981696 2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B14981696.png)
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a hexahydroquinazolinone core structure, which is further functionalized with a methoxyphenoxyethyl group and a sulfanyl group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexahydroquinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinazolinone core.
Introduction of the Methoxyphenoxyethyl Group: This step involves the reaction of the hexahydroquinazolinone core with 4-methoxyphenol in the presence of a suitable base, such as potassium carbonate, to introduce the methoxyphenoxyethyl group.
Introduction of the Sulfanyl Group: This step involves the reaction of the intermediate product with a thiol reagent, such as ethanethiol, under mild conditions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the quinazolinone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazolinone derivatives
Substitution: Functionalized derivatives with various substituents
Applications De Recherche Scientifique
2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit certain enzymes involved in inflammatory or cancer-related pathways.
Modulation of Receptors: The compound may bind to specific receptors on the cell surface, modulating their activity and downstream signaling pathways.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2-(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE is unique due to its combination of a hexahydroquinazolinone core with methoxyphenoxyethyl and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C17H20N2O3S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H20N2O3S/c1-21-12-6-8-13(9-7-12)22-10-11-23-17-18-15-5-3-2-4-14(15)16(20)19-17/h6-9H,2-5,10-11H2,1H3,(H,18,19,20) |
Clé InChI |
GORWMYYJRRQTNO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCCSC2=NC3=C(CCCC3)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-nitrobenzamide](/img/structure/B14981614.png)
![6-bromo-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981618.png)
![2-(2-chlorophenoxy)-N-[3-(5-iodo-2-furyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14981631.png)
![N-benzyl-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14981637.png)
![N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B14981658.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981660.png)
![4-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl ethyl ether](/img/structure/B14981680.png)
![Phenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14981681.png)
![4-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B14981694.png)

![7-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14981705.png)


![1-(4-tert-butylphenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14981716.png)
